(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound characterized by the presence of chlorophenyl, fluorophenyl, and thiazinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Starting with a chlorophenyl derivative, a nucleophilic substitution reaction is carried out with an ethyl group to form the intermediate.
Condensation Reaction: The intermediate undergoes a condensation reaction with a fluorophenyl imine to form the imino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorophenyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its activity against various biological targets, including enzymes and receptors.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Industrial Applications: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imino and carboxamide groups allows for hydrogen bonding and other interactions with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-chlorophenyl)-3-(4-fluorophenyl)acrylonitrile
- (2Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)acrylonitrile
Uniqueness
(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is unique due to the presence of the thiazinane ring and the specific arrangement of functional groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17ClFN3O2S |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-ethyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H17ClFN3O2S/c1-2-24-17(25)11-16(18(26)22-14-7-3-12(20)4-8-14)27-19(24)23-15-9-5-13(21)6-10-15/h3-10,16H,2,11H2,1H3,(H,22,26) |
InChI Key |
XIHAGJNKSLTELD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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